p-MPPI monohydrochloride

Descripción general

Descripción

P-MPPI monohydrochloride is a selective, high-affinity 5-HT1A receptor antagonist . It can cross the blood-brain barrier and has been observed to have antidepressant and anti-anxiety effects .

Synthesis Analysis

The synthesis of p-MPPI monohydrochloride involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The compound has also been synthesized via the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

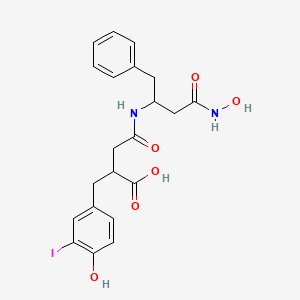

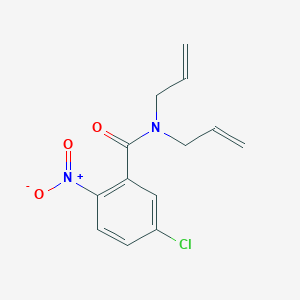

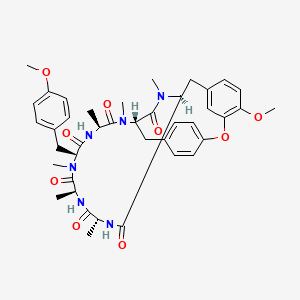

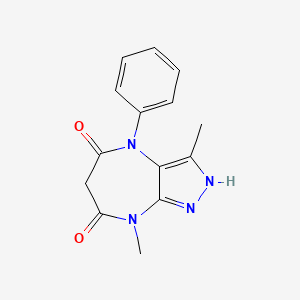

The empirical formula of p-MPPI monohydrochloride is C25H27IN4O2 · HCl . Its molecular weight is 578.87 . The SMILES string representation of the molecule is Cl.COc1ccccc1N2CCN(CC2)CCN(C(=O)c3ccc(I)cc3)c4ccccn4 .Physical And Chemical Properties Analysis

P-MPPI monohydrochloride is a solid substance . It is white in color and has a solubility of 2.4 mg/mL in water .Aplicaciones Científicas De Investigación

p-MPPI Monohydrochloride: A Comprehensive Analysis of Scientific Research Applications:

Neuropharmacology

p-MPPI monohydrochloride is a selective 5-HT1A serotonin receptor antagonist . It’s used in neuropharmacological research to study the role of 5-HT1A receptors in various neurological processes and disorders, such as anxiety, depression, and schizophrenia.

Blood-Brain Barrier Penetration Studies

Due to its ability to cross the blood-brain barrier, p-MPPI monohydrochloride is valuable in research focused on drug delivery to the brain . It helps in understanding how therapeutic agents can be designed to treat central nervous system disorders.

Radioligand Binding Assays

p-MPPI monohydrochloride has been used as a radioligand, particularly labeled with iodine-125, for in vitro binding and autoradiographic studies to map the distribution of 5-HT1A receptors in the brain .

Mecanismo De Acción

Target of Action

p-MPPI monohydrochloride is a selective antagonist for the 5-HT1A serotonin receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which is a target for a variety of drugs used in the treatment of various neuropsychiatric and neurological disorders.

Mode of Action

p-MPPI monohydrochloride interacts with the 5-HT1A serotonin receptor, blocking its activation by serotonin . This prevents the receptor from triggering the subsequent intracellular events that lead to the physiological effects of serotonin.

Biochemical Pathways

The 5-HT1A receptor is involved in several biochemical pathways in the brain, including the regulation of mood, anxiety, and sleep. By blocking this receptor, p-MPPI monohydrochloride can influence these pathways and their downstream effects .

Result of Action

By selectively blocking the 5-HT1A serotonin receptor, p-MPPI monohydrochloride can modulate the physiological effects that are normally triggered by the activation of these receptors. This includes potential changes in mood, anxiety levels, and sleep patterns .

Action Environment

The action of p-MPPI monohydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as its solutions are known to be heat sensitive

Safety and Hazards

The safety data sheet for p-MPPI monohydrochloride recommends avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .

Propiedades

IUPAC Name |

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPBIDMIRMWUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474697 | |

| Record name | p-MPPI monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-MPPI monohydrochloride | |

CAS RN |

220643-77-6 | |

| Record name | p-MPPI monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

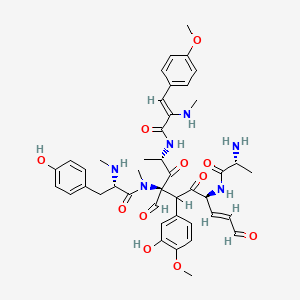

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)